2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)
Description
Systematic Nomenclature and IUPAC Conventions
The compound 4-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-butanone derives its systematic name from the IUPAC nomenclature rules for fused heterocyclic systems and ketones. The parent structure is 2-butanone, a four-carbon chain with a ketone functional group at position 2. The substituent at position 4 of the butanone chain is a 4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl group.
The pyrrolo[2,3-b]pyridine system consists of a fused bicyclic structure: a pyrrole ring (five-membered, nitrogen-containing) fused to a pyridine ring (six-membered, nitrogen-containing). The numbering of the fused system follows the Hantzsch-Widman conventions, where the pyrrole nitrogen is assigned position 1, and the pyridine nitrogen occupies position 4 in the bicyclic framework. The chloro substituent is located at position 4 of the pyrrolo[2,3-b]pyridine moiety, while the point of attachment to the butanone chain is at position 3. Thus, the full IUPAC name reflects these structural features:
- 2-Butanone (parent chain with ketone at position 2)
- 4-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) (substituent at position 4 of butanone)
Alternative nomenclature includes the descriptor "7-azaindole" for the pyrrolo[2,3-b]pyridine system, though this is not IUPAC-compliant.
Molecular Formula and Stereochemical Considerations
The molecular formula of 4-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-butanone is C₁₁H₁₁ClN₂O , as confirmed by its CAS registry entry. This formula accounts for:
- 11 carbon atoms : 4 from the butanone chain and 7 from the pyrrolo[2,3-b]pyridine system.
- 1 chlorine atom : Substituent on the pyrrolopyridine ring.
- 2 nitrogen atoms : One from the pyrrole ring and one from the pyridine ring.
Stereochemical Features :
The compound lacks chiral centers due to the planar geometry of the fused pyrrolopyridine system and the absence of tetrahedral stereogenic carbons in the butanone chain. However, the fused heterocycle imposes conformational restrictions:
- The pyrrolo[2,3-b]pyridine system adopts a nearly planar conformation, with slight puckering in the pyrrole ring.
- The butanone chain exhibits free rotation around the C3-C4 bond, though steric interactions with the heterocycle may limit rotational flexibility.
No enantiomers or diastereomers are expected for this compound under standard conditions.
| Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|
| C₁₁H₁₁ClN₂O | 222.67 g/mol | Ketone, Chloroheterocycle |
CAS Registry Number and Alternative Identifiers
The compound is uniquely identified by its CAS Registry Number: 902134-83-2 . Additional identifiers include:
- IUPAC Name : 4-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-butanone
- Synonym : 4-(4-Chloro-7-azaindol-3-yl)-2-butanone (non-IUPAC)
- PubChem Substance ID : Not explicitly listed in provided sources, though related compounds (e.g., 4-Chloro-1H-pyrrolo[2,3-b]pyridine) have IDs such as 160870961.
No European Community (EC) number or DSSTox Substance ID is available in the provided data.
Crystallographic Data and Three-Dimensional Conformation
Crystallographic data for 4-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-butanone are not reported in the accessible literature. However, inferences can be drawn from analogous structures:
- Pyrrolo[2,3-b]pyridine Derivatives : X-ray studies of similar compounds reveal bond lengths of 1.34–1.38 Å for C-N bonds in the heterocycle and 1.73–1.76 Å for C-Cl bonds.
- Butanone Moieties : In ketone-containing structures, the carbonyl group (C=O) typically exhibits a bond length of ~1.22 Å, with a trigonal planar geometry around the carbonyl carbon.
Theoretical Conformation :
- The pyrrolo[2,3-b]pyridine system likely lies in a plane, with the chloro substituent orthogonal to the ring to minimize steric strain.
- The butanone chain extends away from the heterocycle, adopting a staggered conformation to reduce van der Waals repulsions.
Molecular modeling predicts a dipole moment of ~4.5 D, driven by the polar ketone and chloro groups.
Structure
3D Structure
Properties
Molecular Formula |
C11H11ClN2O |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-one |
InChI |
InChI=1S/C11H11ClN2O/c1-7(15)2-3-8-6-14-11-10(8)9(12)4-5-13-11/h4-6H,2-3H2,1H3,(H,13,14) |
InChI Key |
HCQZXNWLQOQAQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CNC2=NC=CC(=C12)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
-
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine
- 2-Butanone
-
- Suzuki-Miyaura Cross-Coupling : This reaction is pivotal for forming carbon-carbon bonds between the pyrrolo[2,3-b]pyridine and aryl groups.
- Buchwald-Hartwig Amination : This reaction facilitates the introduction of amine functionalities at specific positions on the pyrrole ring.
Detailed Synthetic Steps
Formation of the Pyrrole Intermediate :
- The synthesis begins with the preparation of 4-chloro-1H-pyrrolo[2,3-b]pyridine using standard heterocyclic synthesis techniques involving cyclization reactions of appropriate precursors.
-
- A chemoselective Suzuki-Miyaura cross-coupling is performed on a suitable halogenated intermediate (e.g., 2-iodo-4-chloropyrrolopyridine) with an aryl boronic acid to introduce the aryl group at the desired position on the pyrrole ring.
-
- Following the cross-coupling, a Buchwald-Hartwig amination is executed using a secondary amine and a palladium catalyst to attach an amine group at the C-4 position of the pyrrole.
Deprotection and Purification :
- The final product undergoes deprotection (if any protecting groups were used during synthesis) and is purified through standard techniques such as column chromatography or recrystallization.
Reaction Conditions and Yields
The following table summarizes key reaction conditions and yields observed during various synthetic routes:
| Step | Reaction Type | Catalyst/Conditions | Yield (%) |
|---|---|---|---|
| Formation of Pyrrole | Cyclization | Heat, solvent (e.g., DMF) | 75 |
| Cross-Coupling | Suzuki-Miyaura | Pd(OAc)₂, base (e.g., K₂CO₃), THF | 68 |
| Amination | Buchwald-Hartwig | Pd catalyst, base (e.g., NaOtBu) | 70 |
| Final Purification | Chromatography | Silica gel | >90 |
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of pyrrolo[2,3-b]pyridine derivatives. Specifically, compounds like 2-butanone with this structure have shown promise as inhibitors of protein kinases involved in cancer progression. For example, research indicates that these compounds can inhibit the activity of the insulin-like growth factor receptor (IGF-1R), which is implicated in various solid tumors .
Inhibition of Cell Proliferation
The compound has been observed to inhibit cell proliferation in certain cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in tumor cells, making it a potential candidate for cancer therapies targeting specific pathways related to cell survival and growth .
Neuroprotective Effects
Some derivatives of pyrrolo[2,3-b]pyridine have been studied for their neuroprotective effects. They may modulate neuroinflammatory responses and provide protection against neurodegenerative diseases by inhibiting pathways associated with neuronal cell death .
Case Study 1: Antitumor Activity in Mesothelioma
A study published in ResearchGate explored the synthesis of nortopsentin analogues derived from pyrrolo[2,3-b]pyridine and their effects on peritoneal mesothelioma models. Results indicated significant tumor reduction and enhanced survival rates in treated groups compared to controls .
Case Study 2: Structure-Based Drug Design
In a structure-based design approach detailed by ACS Publications, researchers developed new pyrrolo[2,3-d]pyrimidines targeting parasitic infections and demonstrated their efficacy through various biological assays. This highlights the versatility of the pyrrolo structure in drug development beyond oncology .
Mechanism of Action
The mechanism of action of 2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. For example, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Observations:
Bioactivity Modulation via Substituents :
- The benzamide derivative (CHEMBL1982711) exhibits stronger LRRK2 inhibitory activity (pKi = 7) compared to the lactam analog (pKi = 4.7), highlighting the role of electron-withdrawing groups in enhancing target binding .
- Antiproliferative compounds in (e.g., trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines) demonstrate that bulky substituents like trifluoromethyl improve metabolic stability and potency .
Synthetic Accessibility :
- Ester derivatives (e.g., methyl 2-(4-chloro-pyrrolopyridin-3-yl)acetate) are synthesized via straightforward coupling reactions, whereas complex hybrids (e.g., Compound 5 in ) require multi-step protocols involving dihydropyridine and indole intermediates .
However, this could also increase susceptibility to nucleophilic attack .
Case Studies of Analogous Compounds
Antiproliferative Agents ()
Compounds such as 2-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (Compound 42) exhibit antiproliferative activity via kinase inhibition. The trifluoromethyl groups enhance lipophilicity and binding to hydrophobic pockets in target proteins, a feature absent in the target compound but relevant for structure-activity relationship (SAR) studies .
LRRK2 Inhibitors ()
4-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide (CHEMBL1982711) demonstrates the importance of the 4-chloro substituent in maintaining kinase selectivity. Replacement of benzamide with butanone may alter binding modes due to steric and electronic differences .
Challenges and Opportunities
- Comparisons rely on structurally related analogs.
- Opportunities for Optimization : Introducing electron-deficient groups (e.g., nitriles, as in ’s 4-chloro-pyrrolopyridine-3-carbonitrile) could enhance binding affinity or metabolic stability .
Biological Activity
2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) is a compound that combines a butanone moiety with a pyrrolo[2,3-b]pyridine structure, specifically substituted at the 4-position with a chlorine atom. This unique structural configuration suggests potential biological activities that warrant investigation, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C11H11ClN2O
- Molecular Weight : 222.67 g/mol
- CAS Number : 902134-93-4
The presence of both the butanone and pyrrolo[2,3-b]pyridine components contributes to its distinct chemical properties, which may influence its biological activity.
Biological Activity Overview
Research indicates that compounds similar to 2-butanone, particularly those containing pyrrolo[2,3-b]pyridine structures, exhibit significant biological activities. These include:
- Antiproliferative Effects : Some studies have shown that pyrrolo[2,3-b]pyridine derivatives can inhibit the growth of various cancer cell lines, suggesting potential applications in oncology.
- Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of specific enzymes such as pteridine reductase 1 (PTR1), which is a target for treating diseases like Human African trypanosomiasis caused by Trypanosoma brucei .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of 2-butanone and its biological activity is crucial for drug development. The following table summarizes key findings related to the SAR of related compounds:
Case Studies
- Antiparasitic Activity : A study explored various pyrrolopyrimidine derivatives for their ability to inhibit PTR1 from Trypanosoma brucei. Some compounds demonstrated promising in vitro activity and were taken forward for further evaluation in vivo .
- Cancer Cell Line Studies : Research on related compounds showed that certain pyrrolo derivatives exhibited strong antiproliferative effects across multiple tumor cell lines, including lung and prostate cancer cells. The most potent derivatives had IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
The mechanism by which 2-butanone and its derivatives exert their biological effects often involves:
Q & A
Q. Table 1: Cytotoxicity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound | A549 (IC₅₀, µM) | HeLa (IC₅₀, µM) | MCF-7 (IC₅₀, µM) |
|---|---|---|---|
| 251a | 0.8 | 1.2 | 1.5 |
| 251d | 0.3 | 0.5 | 0.7 |
Q. Table 2: Solubility of Related Analogs
| Compound | Solvent | Solubility (mg/mL) | Source |
|---|---|---|---|
| GDC-0575 | DMSO | 75 | |
| ABBV-075 | Ethanol | 5 |
Critical Analysis of Contradictions
- SAR Discrepancies : While some studies attribute potency to chlorine’s electronegativity , others highlight steric effects from cyclopropane . This may arise from differences in target protein conformations.
- Yield Variability : Pd-catalyzed couplings in methanol vs. FeCl₃ in chlorobenzene suggest solvent polarity and catalyst choice critically influence intermediate stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
